Cas no 2137614-84-5 (Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate)
Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate Chemical and Physical Properties
Names and Identifiers
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- 2137614-84-5
- EN300-715845
- methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate
- Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate
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- Inchi: 1S/C13H12N2O4/c1-18-10-7-14-11(15-12(10)16)8-3-5-9(6-4-8)13(17)19-2/h3-7H,1-2H3,(H,14,15,16)
- InChI Key: OCYYSRCXOMQULI-UHFFFAOYSA-N
- SMILES: O(C)C1=CN=C(C2C=CC(C(=O)OC)=CC=2)NC1=O
Computed Properties
- Exact Mass: 260.07970687g/mol
- Monoisotopic Mass: 260.07970687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 77Ų
Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-715845-1.0g |
methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate |
2137614-84-5 | 1g |
$0.0 | 2023-06-06 |
Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate
Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate (CAS No. 2137614-84-5): A Comprehensive Overview
Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate, with the CAS number 2137614-84-5, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a benzoate moiety linked to a pyrimidine ring, which is further substituted with hydroxyl and methoxy groups. Such structural features make it a promising candidate for various biological and chemical investigations.
The benzoate group is well-known for its role in pharmaceuticals, often serving as a pharmacophore that enhances solubility and bioavailability. In contrast, the pyrimidine ring is a core structure found in many nucleoside analogs and anticancer agents. The presence of both hydroxyl and methoxy groups introduces additional functional diversity, enabling various chemical modifications and interactions with biological targets. This combination of structural elements makes Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate a versatile compound for synthetic and medicinal chemistry.
Recent research has highlighted the importance of pyrimidine derivatives in the development of new therapeutic agents. Pyrimidine-based compounds have shown efficacy in treating a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. The specific arrangement of functional groups in Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate may contribute to its ability to interact with biological pathways, making it a valuable scaffold for drug discovery.
In the context of drug development, the synthesis of Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this compound efficiently. These methods not only improve yield but also enhance the purity of the final product, which is crucial for subsequent biological evaluations.
The pharmacological potential of Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to various diseases. For instance, its ability to modulate kinases and other signaling proteins has been examined in cancer cell lines. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain target proteins, which could translate into therapeutic benefits.
One of the most exciting aspects of Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate is its potential for further derivatization. By modifying the hydroxyl or methoxy groups, chemists can generate a library of analogs with tailored properties. This flexibility allows for the optimization of pharmacokinetic profiles, such as solubility, metabolic stability, and bioavailability. Such modifications are essential steps in translating laboratory findings into viable drug candidates.
The role of computational chemistry in studying Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate cannot be overstated. Molecular modeling techniques help predict how this compound might behave within biological systems. By simulating interactions with proteins and nucleic acids, researchers can gain insights into its mechanism of action and identify potential off-target effects. These computational approaches complement experimental studies and accelerate the drug discovery process.
Future research directions for Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate include exploring its role in disease models and conducting clinical trials to assess its safety and efficacy. Collaborative efforts between synthetic chemists, biologists, and clinicians will be crucial in translating preclinical data into clinical applications. As our understanding of biological pathways continues to grow, compounds like Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate may play a pivotal role in developing new treatments for unmet medical needs.
In conclusion, Methyl 4-(4-hydroxy-5-methoxypyrimidin-2-yl)benzoate (CAS No. 2137614-84-5) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of functional groups and biological relevance make it an attractive candidate for further investigation. As advancements in synthetic chemistry and computational biology continue to evolve, this compound is poised to contribute to the development of novel therapeutic agents that address critical health challenges.
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